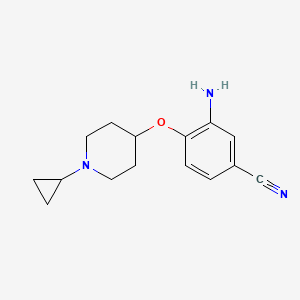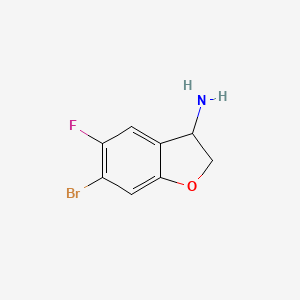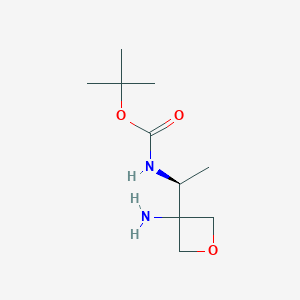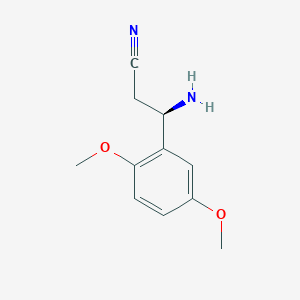
(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a nitrile group, and two methoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including nitrile formation and reduction, to yield an intermediate compound.
Final Step: The intermediate is then subjected to specific conditions, such as catalytic hydrogenation or reductive amination, to produce the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
科学的研究の応用
(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context of its use, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
- (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile
- (3R)-3-Amino-3-(3,5-dimethoxyphenyl)propanenitrile
- (3R)-3-Amino-3-(2,5-dimethoxyphenyl)butanenitrile
Uniqueness
(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(3R)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10H,5,13H2,1-2H3/t10-/m1/s1 |
InChIキー |
XAALMFFPWWJBDJ-SNVBAGLBSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)[C@@H](CC#N)N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C(CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


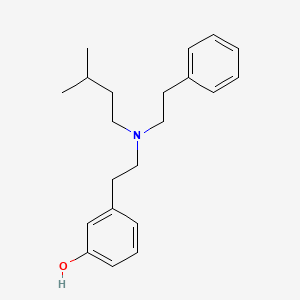
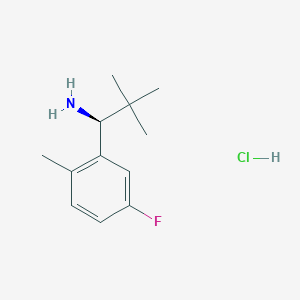
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
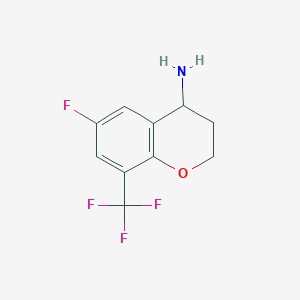
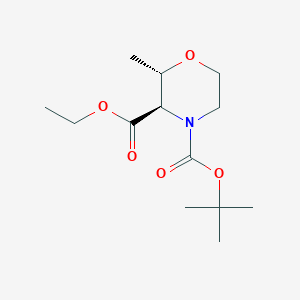
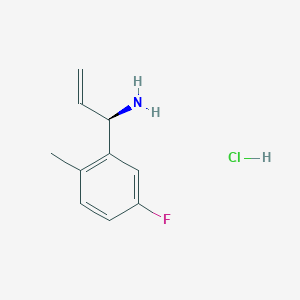

![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)
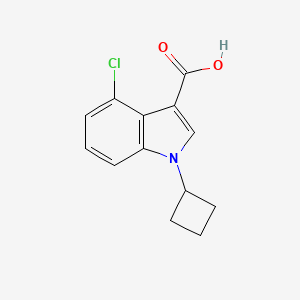
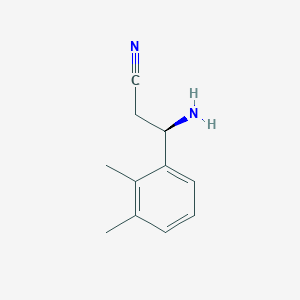
![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
